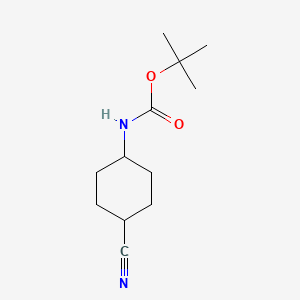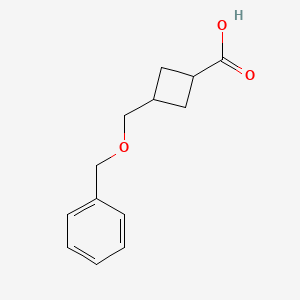
Amino(fluoro)phosphinate
概要
説明
Amino(fluoro)phosphinate is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and other substituents. This compound is particularly interesting due to the presence of both amino and fluoro groups, which impart unique chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.
作用機序
Target of Action
Amino(fluoro)phosphinate primarily targets proteolytic enzymes, such as proteases and peptidases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and cell signaling . This compound is also known to target serine proteases, specifically neutrophil serine proteases .
Mode of Action
This compound interacts with its targets by mimicking the natural substrates of these enzymes . It interferes inside the active site of the enzyme directly with the amino acid residues or cofactors which bind the natural substrate . This interaction leads to the inhibition of the enzyme’s activity .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the phosphonate and phosphinate metabolism pathway . A common reaction in this pathway is the C-P bond-forming reaction from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase . This compound, as a stable analog of phosphates and pyrophosphates, can bind to the appropriate enzymes as false substrates .
Pharmacokinetics
It’s known that the design of new medicines or crop protection chemicals benefited from the concept of bioisosterism . Bioisosterism is a useful strategy to address a number of aspects associated with the development of drug candidates such as improving potency or selectivity, altering physical properties (pKa, solubility), changing metabolic transformation .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of the targeted enzymes’ activity . This inhibition can lead to changes in various biological processes that these enzymes are involved in. For instance, the inhibition of proteases and peptidases can affect protein degradation and signal transduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the electron-withdrawing properties of fluorine influences pKa, bringing them within the range of phosphate . This can lead to increased redox stability and better lipophilicity compared to the non-fluorinated parent compound . .
生化学分析
Biochemical Properties
Amino(fluoro)phosphinate plays a significant role in biochemical reactions, particularly as a bioisosteric group. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as an inhibitor of metalloproteases by mimicking the tetrahedral transition state of the enzyme-substrate complex . This interaction is crucial for the development of bioactive compounds and pharmaceuticals.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors (GPCRs) and second messengers such as cAMP, thereby affecting cell signaling . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of enzymes, inhibiting their activity by forming a stable complex . This inhibition can lead to downstream effects on cellular processes and metabolic pathways. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can participate in the phosphonate and phosphinate metabolism pathway, where it is converted into bioactive intermediates by enzymes such as phosphoenolpyruvate phosphomutase . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by endocytosis or facilitated diffusion, depending on its chemical properties . Once inside the cell, it can interact with intracellular transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the amidoalkylation of phosphorus trichloride with aromatic aldehydes and acetamide, which produces various fluorinated α-aminophosphonic acid analogues . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like phenylboronic acid .
Industrial Production Methods
Industrial production of amino(fluoro)phosphinate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Amino(fluoro)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound. These products can have varied applications depending on their chemical structure and properties.
科学的研究の応用
Amino(fluoro)phosphinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Industry: Applied in the development of pesticides, herbicides, and other agrochemicals.
類似化合物との比較
Amino(fluoro)phosphinate can be compared with other similar compounds, such as:
Amino(phosphonic) acids: These compounds have a similar structure but lack the fluoro group. They are also used as enzyme inhibitors and have various biological activities.
Fluoroalkylphosphonates: These compounds contain a fluoroalkyl group instead of an amino group. They are used in similar applications but may have different chemical properties and reactivity.
Phosphinates: These compounds have a similar phosphorus-containing structure but may have different substituents.
The uniqueness of this compound lies in the combination of the amino and fluoro groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
特性
IUPAC Name |
amino(fluoro)phosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH3NO2P/c1-5(2,3)4/h(H3,2,3,4)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNPHVLDVMZNG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NP(=O)([O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH2NO2P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412387 | |
| Record name | amino(fluoro)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.994 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-70-2 | |
| Record name | amino(fluoro)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)



